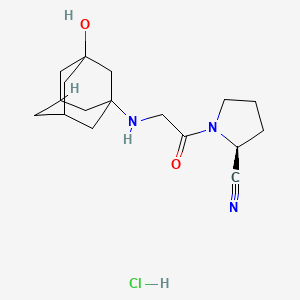
Vildagliptin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Vildagliptin hydrochloride: is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors, which work by inhibiting the enzyme DPP-4, thereby increasing the levels of incretin hormones that regulate blood glucose levels .
Preparation Methods
Synthetic Routes and Reaction Conditions:
L-Proline Route: One method involves the reaction of L-proline with chloroacetyl chloride in tetrahydrofuran (THF) at 0°C, followed by further reactions to yield vildagliptin.
Intermediate Synthesis: Another method involves the synthesis of intermediates, which are then converted to vildagliptin through a series of reactions involving ethanol and acetone/ethyl acetate.
Industrial Production Methods: Industrial production typically involves dry granulation, sieving, mixing, and tabletting processes. Metformin hydrochloride and vildagliptin are combined with adhesives and lubricants, followed by blending and tabletting .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Vildagliptin can undergo oxidation reactions under specific conditions.
Reduction: It can also be reduced using appropriate reducing agents.
Substitution: Various substitution reactions can be performed on vildagliptin to modify its structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, acetone, THF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.
Scientific Research Applications
Chemistry: Vildagliptin hydrochloride is used as a reference compound in analytical chemistry for the development of new analytical methods, including chromatographic and spectrophotometric techniques .
Biology: In biological research, vildagliptin is used to study the role of DPP-4 inhibitors in glucose metabolism and insulin secretion .
Medicine: Clinically, vildagliptin is used to manage type 2 diabetes mellitus by improving glycemic control through the inhibition of DPP-4 .
Industry: In the pharmaceutical industry, vildagliptin is used in the formulation of anti-diabetic medications, often in combination with other hypoglycemic agents like metformin .
Mechanism of Action
Vildagliptin hydrochloride works by inhibiting the enzyme DPP-4, which is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By preventing the breakdown of these hormones, vildagliptin increases their levels, thereby enhancing insulin secretion and reducing glucagon release. This results in improved glycemic control .
Comparison with Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes mellitus.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Another member of the DPP-4 inhibitor class.
Comparison:
Safety Profile: Vildagliptin has a relatively low risk of hypoglycemia and is well-tolerated in clinical trials.
Vildagliptin hydrochloride stands out due to its specific molecular structure and its effectiveness in combination therapies with other hypoglycemic agents .
Properties
CAS No. |
924914-75-0 |
|---|---|
Molecular Formula |
C17H26ClN3O2 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
(2S)-1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H/t12?,13?,14-,16?,17?;/m0./s1 |
InChI Key |
RZUUYWHYKBKAGN-DNSMMRBLSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















